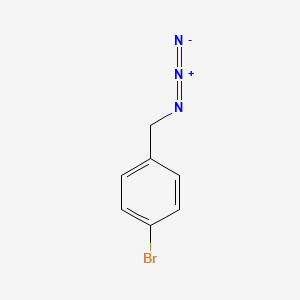![molecular formula C15H23BrMg B3045510 Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]- CAS No. 108894-99-1](/img/structure/B3045510.png)
Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]-
Descripción general
Descripción
Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]- is a chemical compound with the empirical formula C15H23BrMg. It is commonly used in organic synthesis, particularly in Grignard reactions, where it serves as a reagent for forming carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The compound is typically prepared by reacting 2,4,6-triisopropylbromobenzene with magnesium in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and the use of high-purity reagents to minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]- primarily undergoes Grignard reactions, where it reacts with various electrophiles to form new carbon-carbon bonds . It can also participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Grignard Reactions: Typically carried out in anhydrous conditions using solvents like THF or diethyl ether.
Substitution Reactions: Often involve nucleophiles such as amines, alcohols, or thiols under basic conditions.
Major Products
The major products of these reactions depend on the electrophile or nucleophile used. For example, reacting with a carbonyl compound typically yields an alcohol, while reacting with an alkyl halide can produce a new alkane .
Aplicaciones Científicas De Investigación
Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]- is widely used in scientific research for its versatility in organic synthesis . Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds and intermediates.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound acts as a nucleophile in Grignard reactions, where the magnesium atom facilitates the formation of a carbon-magnesium bond. This bond is highly reactive and can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and the electrophile or nucleophile used .
Comparación Con Compuestos Similares
Similar Compounds
2-Mesitylmagnesium bromide: Another Grignard reagent with similar reactivity but different steric properties due to the mesityl group.
Phenylmagnesium bromide: A simpler Grignard reagent with a phenyl group instead of the bulkier 2,4,6-triisopropylphenyl group.
Uniqueness
Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]- is unique due to its bulky 2,4,6-triisopropylphenyl group, which provides steric hindrance and can influence the selectivity and outcome of reactions. This makes it particularly useful in the synthesis of complex molecules where selectivity is crucial .
Propiedades
IUPAC Name |
magnesium;1,3,5-tri(propan-2-yl)benzene-6-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23.BrH.Mg/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;;/h7-8,10-12H,1-6H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSHTZMKSWFREU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=[C-]C(=C1)C(C)C)C(C)C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449386 | |
| Record name | Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108894-99-1 | |
| Record name | Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-TRIISOPROPYLPHENYLMAGNESIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















